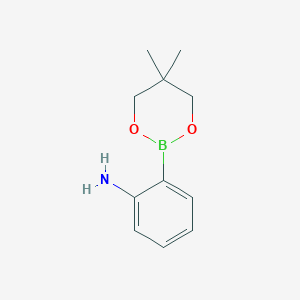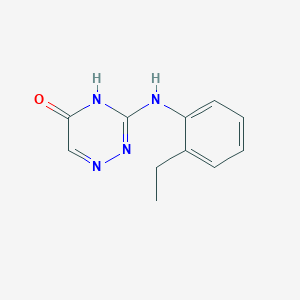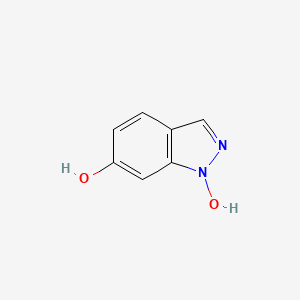
4,7-Dibromocinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dibromocinnoline is a halogenated heterocyclic compound that belongs to the cinnoline familyThe presence of bromine atoms at the 4 and 7 positions of the cinnoline ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,7-Dibromocinnoline can be synthesized through several methods. One common approach involves the bromination of cinnoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent like chloroform or dichloromethane at room temperature .
Another method involves the transhalogenation of 4,7-dichlorocinnoline with a brominating agent. This reaction can be carried out using hydrobromic acid in acetic acid as the solvent .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, concentration, and reaction time. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dibromocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: this compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium alkoxides, amines, or thiols in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products Formed
Substitution Products: Amino, thio, or alkoxy derivatives of cinnoline.
Oxidation Products: 4,7-Dibromoquinoline.
Coupling Products: Biaryl compounds with various substituents.
Aplicaciones Científicas De Investigación
4,7-Dibromocinnoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,7-dibromocinnoline and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The bromine atoms can participate in halogen bonding, which enhances the binding affinity of the compound to its molecular targets. Additionally, the heterocyclic structure allows for π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dichlorocinnoline: Similar in structure but less reactive due to the presence of chlorine atoms instead of bromine.
4,7-Dibromoquinoline: An oxidized derivative with different electronic properties and reactivity.
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: A sulfur-nitrogen heterocycle with similar bromine substitution but different core structure.
Uniqueness
4,7-Dibromocinnoline is unique due to its specific substitution pattern and the presence of bromine atoms, which confer higher reactivity compared to its chlorinated analogs. This makes it a valuable intermediate in synthetic chemistry, particularly in reactions requiring high reactivity and selectivity .
Propiedades
Fórmula molecular |
C8H4Br2N2 |
|---|---|
Peso molecular |
287.94 g/mol |
Nombre IUPAC |
4,7-dibromocinnoline |
InChI |
InChI=1S/C8H4Br2N2/c9-5-1-2-6-7(10)4-11-12-8(6)3-5/h1-4H |
Clave InChI |
JIWGLEKQCYLXMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)N=NC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B13110133.png)
![[1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine](/img/structure/B13110137.png)


![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methylpyrazine-2-carboxamide](/img/structure/B13110149.png)
![7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13110151.png)


![Isoxazolo[3,4-d]pyrimidine](/img/structure/B13110167.png)
